molecular formula C11H16N2 B2762106 N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine CAS No. 1598131-33-9

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

Cat. No.: B2762106
CAS No.: 1598131-33-9
M. Wt: 176.263
InChI Key: DKZPFZSXQDNGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine ( 1598131-33-9) is a high-purity chemical intermediate with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This benzazepine derivative is a key structural motif in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. Research into analogous 2,3,4,5-tetrahydro-1H-3-benzazepine structures has demonstrated significant potential for targeting the GluN2B subunit of the N-Methyl-d-aspartate (NMDA) receptor, a critical target for neurological disorders . These compounds are investigated as positron emission tomography (PET) imaging agents for receptor occupancy studies, highlighting the value of the benzazepine core in neuroscience and diagnostic agent development . As such, this amine serves as a versatile building block for synthesizing novel ligands and probes for biological imaging and structure-activity relationship studies. This product is offered For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic uses. Researchers can access batch-specific information and handling guidelines via the provided documentation.

Properties

IUPAC Name

N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-10-7-4-8-13-11-6-3-2-5-9(10)11/h2-3,5-6,10,12-13H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPFZSXQDNGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the desired benzazepine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Fully saturated N-methyl-1,2,3,4,5,6,7,8-octahydro-1-benzazepine.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

N,N-Dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
  • CAS : 155061-62-4
  • Molecular Formula : Likely C₁₂H₁₈N₂ (inferred from structure)
  • Key Difference : Tertiary amine (N,N-dimethyl) vs. secondary amine (N-methyl) in the parent compound.
  • Implications : Increased lipophilicity and steric bulk may alter receptor binding kinetics and metabolic stability .
5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine
  • CAS : 181210-18-4
  • Molecular Formula : C₁₉H₂₄N₂O₂S
  • Molecular Weight : 344.47 g/mol
  • Key Difference : Addition of a tosyl (p-toluenesulfonyl) group at the 1-position.
  • Implications : The tosyl group enhances electrophilicity and may serve as a protective moiety during synthesis .

Stereochemical Variations

(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine
  • CAS : 294196-60-4
  • Molecular Formula : C₁₀H₁₄N₂
  • Molecular Weight : 162.23 g/mol
  • Key Difference: Enantiomeric (R)-configuration vs. non-specified stereochemistry in the parent compound.
  • Implications : Stereochemistry significantly impacts receptor selectivity and activity. For example, (R)-enantiomers often exhibit distinct pharmacological profiles compared to (S)-forms .

Positional Isomerism

2,3,4,5-Tetrahydro-N,N-dimethyl-1H-2-benzazepin-8-amine
  • CAS : 2248332-74-1
  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 190.29 g/mol
  • Key Difference : Amine group at the 8-position instead of the 5-position.
  • Implications : Altered electronic distribution and hydrogen-bonding capacity may influence binding to biological targets .
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
  • CAS : 107393-73-7
  • Molecular Formula : C₁₀H₁₄N₂
  • Key Difference : Benzazepine ring substitution at the 3-position instead of 1-position.
  • Implications : Positional isomerism can lead to divergent interactions with enzymes or receptors, as seen in analogs targeting serotonin or dopamine receptors .

Pharmacologically Active Derivatives

Compound 41a (Oxytocin Receptor Agonist)
  • Structure : N,N-Dimethyl-1-[4-(3-methyl-1H-pyrazol-1-yl)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine.
  • Key Feature : Incorporation of a pyrazole-substituted benzoyl group.
  • Activity : Demonstrates potent oxytocin receptor activation, improving social interaction in autism mouse models. This highlights how functionalization of the benzazepine core can yield selective receptor agonists .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Pharmacological Relevance
N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine 1598131-33-9 C₁₁H₁₆N₂ 176.26 Secondary amine at 5-position GPCR-targeted libraries
N,N-Dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine 155061-62-4 C₁₂H₁₈N₂ ~190 (estimated) Tertiary amine at 5-position Not specified
(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine 294196-60-4 C₁₀H₁₄N₂ 162.23 (R)-enantiomer Chiral drug development
5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine 181210-18-4 C₁₉H₂₄N₂O₂S 344.47 Tosyl protective group Synthetic intermediate
Compound 41a - C₂₄H₂₈N₄O 412.51 Pyrazole-benzoyl substitution Oxytocin receptor agonist

Biological Activity

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It belongs to the class of benzazepines, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The compound's structure contributes to its interaction with various biological targets.

PropertyValue
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
IUPAC Name1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
CAS Number1598131-33-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), particularly the GluN2B subunit, which is crucial in synaptic plasticity and memory formation .

Interaction with NMDAR

A study highlighted the synthesis of analogues aimed at developing positron emission tomography (PET) imaging agents for GluN2B subunits of NMDAR. The findings showed that certain derivatives exhibited high specificity and selectivity for these receptors, suggesting potential therapeutic applications in neurological disorders .

Biological Activity and Therapeutic Potential

The compound has been investigated for various biological activities:

1. Neuroprotective Effects

  • This compound has demonstrated neuroprotective properties in preclinical models. Its ability to modulate glutamatergic signaling suggests it may help in conditions like Alzheimer's disease and schizophrenia.

2. Antidepressant Activity

  • Some studies suggest that benzazepine derivatives can exhibit antidepressant-like effects by influencing monoaminergic systems . The structural features of this compound may contribute to this activity.

3. Anxiolytic Properties

  • Research indicates potential anxiolytic effects through modulation of GABAergic transmission. This could position the compound as a candidate for treating anxiety disorders .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: PET Imaging Agent Development

  • A series of derivatives were synthesized to evaluate their binding affinity for GluN2B subunits. The best-performing tracer was identified as [18F]PF-NB1, showing promising results in vivo for receptor occupancy studies in Wistar rats .

Study 2: Structure-Affinity Relationships

  • A comprehensive analysis was conducted on various tetrahydro-benzazepine analogues to establish a correlation between structure and biological activity. This research provided insights into optimizing compounds for enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine, and how are purity and structural fidelity ensured?

  • Methodology : The compound is synthesized via a six-step solution-phase process starting from tert-butoxycarbonyl (Boc)-protected precursors. Key steps include immobilization on acid-labile FMPB-AM resin, followed by functionalization through acylation, sulfonation, reductive amination, and cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Purity is validated using 1H^1H NMR and LC/MS, with mass spectrometry confirming molecular weight and NMR resolving regiochemical outcomes .

Q. How is the structural characterization of this compound performed?

  • Methodology : Structural elucidation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, distinguishing regioisomers.
  • LC/MS : High-resolution mass spectrometry confirms molecular formula and detects byproducts.
  • X-ray crystallography (if applicable): Resolves absolute configuration using programs like SHELXL for refinement .

Q. What biological targets are associated with this benzazepine derivative?

  • Findings : The compound’s scaffold shows affinity for G-protein coupled receptors (GPCRs), particularly neuromodulatory targets. Structural analogs (e.g., 2,3,4,5-tetrahydro-1H-3-benzazepines) bind selectively to GluN2B subunits of NMDA receptors, implicated in neurological disorders .

Advanced Research Questions

Q. What challenges arise in synthesizing diverse benzazepine libraries, and how are they addressed?

  • Experimental Design : Solid-phase synthesis enables rapid diversification but faces challenges:

  • Reaction Optimization : Solvent compatibility (e.g., dichloromethane vs. DMF) and temperature control for resin-bound intermediates.
  • Purification : Solid-phase extraction (SPE) minimizes byproducts, while LC/MS tracks functionalization efficiency.
  • Substituent Effects : Electron-withdrawing groups on the benzazepine core may require modified cross-coupling conditions (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) .

Q. How can researchers resolve contradictions in receptor-binding data for benzazepine analogs?

  • Data Analysis :

  • Competitive Binding Assays : Use 18F^{18}F-labeled tracers (e.g., [18F^{18}F]PF-NB1) to quantify GluN2B affinity in vitro.
  • Autoradiography : Validate regional specificity in brain tissues, correcting for off-target binding to σ receptors.
  • In Vivo PET Studies : Correlate tracer uptake (e.g., in rat forebrain) with receptor occupancy via dose-response blocking experiments using antagonists like CP-101,606 .

Q. What strategies are employed to design selective benzazepine derivatives for imaging applications?

  • Methodology :

  • Radiolabeling : Copper-mediated 18F^{18}F-fluorination achieves high molar activity (>50 GBq/μmol) for PET tracers.
  • Metabolite Analysis : Plasma and brain homogenates are analyzed via radio-HPLC to confirm tracer stability (e.g., no radiometabolites in brain).
  • Selectivity Profiling : Cross-screen against σ1_1, σ2_2, and monoamine transporters to exclude off-target interactions .

Q. How do solid-phase and solution-phase synthesis compare for benzazepine functionalization?

  • Comparative Analysis :

  • Solid-Phase : Advantages include parallel synthesis for libraries and simplified purification. Limitations include resin loading efficiency and compatibility with harsh reagents.
  • Solution-Phase : Better for scale-up but requires chromatographic purification. Reductive amination in solution (e.g., NaBH3_3CN) may yield higher diastereomeric purity than solid-phase equivalents .

Q. What analytical methods quantify impurities in benzazepine derivatives, and what thresholds apply?

  • Quality Control :

  • HPLC/LC-MS : Detect impurities at 0.1% levels using C18 columns and UV detection (210–254 nm).
  • Pharmacopeial Standards : Total impurities ≤2.0%, with individual impurities ≤0.5% (e.g., tert-butyl ester byproducts in Boc-protected intermediates). Reference standards are co-injected for peak identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.